Phe-CO-Arg-Val-D-Phe-H

Description

Significance of Peptide-Based Research Architectures

Peptide-based research architectures form the bedrock of numerous biomedical investigations. Peptides, being naturally occurring biological molecules, offer high specificity and potency in their interactions with physiological targets such as receptors and enzymes. acc.org The construction of novel architectures using peptides allows researchers to probe complex biological systems, mimic natural protein-protein interactions, and develop new therapeutic agents. acc.org These architectures can range from simple linear sequences to more complex structures like cyclic peptides and peptide dendrimers, each designed to optimize properties such as stability, bioavailability, and target affinity.

The modular nature of peptides allows for the systematic modification of their sequence and structure, enabling the exploration of structure-activity relationships (SAR). This rational design approach is a cornerstone of modern medicinal chemistry, facilitating the development of peptides with tailored pharmacological profiles.

The Role of Synthetic Peptides and Peptidomimetics in Elucidating Biological Mechanisms

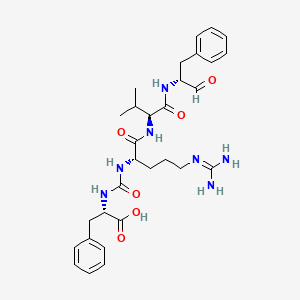

Synthetic peptides and their non-peptide mimics, known as peptidomimetics, are invaluable tools for understanding biological processes. Natural peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. nih.gov Synthetic modifications, such as the incorporation of non-natural amino acids like D-isomers, can significantly enhance peptide stability. encyclopedia.pub The inclusion of a D-amino acid, such as the D-Phenylalanine in Phe-CO-Arg-Val-D-Phe-H, is a common strategy to confer resistance to enzymatic cleavage. upf.edu

Peptidomimetics take this concept a step further by replacing parts of the peptide backbone with non-peptidic structures, aiming to retain the biological activity of the parent peptide while improving its drug-like properties. nih.gov These synthetic molecules are crucial for mapping the binding sites of receptors and enzymes and for developing drugs with improved oral bioavailability and longer half-lives.

A key aspect of the structure of this compound is the C-terminal aldehyde group. Tripeptide aldehydes, particularly those ending in Arginine aldehyde, have been investigated as potent inhibitors of serine proteases, most notably thrombin. epo.org Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. acc.orgscirp.org The aldehyde group can form a covalent, yet reversible, bond with the serine residue in the active site of the enzyme, leading to potent inhibition. epo.org

Historical Context of Peptide Design and Synthesis Pertinent to this compound Analogs

The journey towards creating complex synthetic peptides like this compound is built upon decades of advancements in peptide chemistry. A pivotal development was the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s. This technique revolutionized the field by allowing for the efficient and stepwise synthesis of peptides on a solid support, greatly simplifying the purification process.

The design of peptide-based inhibitors has also evolved significantly. Early work focused on mimicking the natural substrates of enzymes. Over time, a more sophisticated understanding of enzyme mechanisms and structures, often aided by X-ray crystallography, has enabled the rational design of highly potent and selective inhibitors.

The development of thrombin inhibitors serves as a relevant historical parallel. Research has shown that short peptide sequences containing D-Phe and Arg are effective in targeting thrombin. For instance, tripeptide aldehydes such as D-Phe-Pro-Arg-H have demonstrated potent direct inhibition of thrombin. epo.orgnih.gov The design of such molecules often involves a careful balance of hydrophobicity, charge, and conformational rigidity to achieve optimal binding to the target enzyme. The Phenylacetyl group at the N-terminus of this compound likely serves to enhance hydrophobic interactions with the target protein.

Furthermore, the study of Arginine-Phenylalanine-amide (RFamide)-related peptides has revealed their diverse roles as signaling molecules in various physiological processes, including reproduction. nih.gov This highlights the broad biological significance of peptides containing this particular C-terminal motif.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2R)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABSBIPNNYDZRS-ROHNOIKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232735 | |

| Record name | Phe-CO-Arg-Val-D-Phe-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83830-01-7 | |

| Record name | Phe-CO-Arg-Val-D-Phe-H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083830017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phe-CO-Arg-Val-D-Phe-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phe Co Arg Val D Phe H and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides like Phe-CO-Arg-Val-D-Phe-H, offering a streamlined process where the peptide chain is assembled on a solid support. beilstein-journals.org This methodology facilitates the removal of excess reagents and byproducts through simple washing and filtration steps, which is particularly advantageous for the synthesis of complex peptides. beilstein-journals.orgnii.ac.jp

Orthogonal Protecting Group Strategies in Synthesis

Orthogonality in protecting groups is crucial for the synthesis of complex peptides, allowing for the selective removal of one type of protecting group without affecting others. springernature.comiris-biotech.debiosynth.com This principle is fundamental to both Fmoc/tBu and Boc/Bzl strategies in SPPS. biosynth.com The Fmoc/tBu combination is a classic example of an orthogonal system, where the Fmoc group is removed by a base (like piperidine), and the tert-butyl (tBu) side-chain protecting groups are cleaved by an acid (like TFA) at the end of the synthesis. iris-biotech.de

Special protecting groups are necessary for on-resin modifications, such as cyclization or labeling. peptide.com For instance, the synthesis of a cyclodimeric analogue of a melanocortin-stimulating hormone involved the use of an allyl ester for the side chain of glutamic acid, which could be selectively removed to facilitate cyclization on the resin. nih.gov The choice of protecting groups for arginine in Fmoc chemistry, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), is critical to prevent side reactions. peptide.comnih.gov

| Protecting Group | Lability | Application | Reference |

| Fmoc | Base-labile (e.g., piperidine) | α-Amino group protection | beilstein-journals.orgiris-biotech.de |

| tBu | Acid-labile (e.g., TFA) | Side-chain protection (Asp, Glu, Ser, Thr, Tyr) | iris-biotech.de |

| Boc | Acid-labile (e.g., TFA, HF) | α-Amino or side-chain protection (Lys, Trp) | beilstein-journals.orgpeptide.com |

| Pbf | Acid-labile (TFA) | Side-chain protection (Arg) | nih.gov |

| Allyl | Pd(0) catalysis | Side-chain protection (Asp, Glu) for on-resin cyclization | nih.gov |

Solution-Phase Synthesis Techniques

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. mdpi.comekb.eg A key challenge in SolPPS is the purification of intermediates after each coupling step. mdpi.com Recent advancements have focused on improving the efficiency and sustainability of SolPPS. For example, the use of the coupling reagent T3P® (propylphosphonic anhydride) allows for rapid peptide bond formation with water-soluble byproducts, simplifying purification. mdpi.com

For arginine-containing peptides, which can be difficult to handle due to their solubility properties, the tetraphenylborate (B1193919) (TPB) technology offers a practical solution. teknoscienze.com The peptide's TPB salt is insoluble in water but soluble in many organic solvents, enabling an extractive work-up. teknoscienze.com

Incorporation of Non-Canonical Amino Acids in Peptide Scaffolds

The introduction of non-canonical amino acids into peptide sequences like this compound is a powerful strategy to enhance their properties. These modifications can improve stability, bioavailability, and receptor selectivity. nih.govresearchgate.netformulationbio.com

Stereochemical Considerations with D-Amino Acids

The incorporation of D-amino acids, such as the D-Phe in the target compound, is a common strategy to increase resistance to enzymatic degradation. nih.gov However, the synthesis of peptides containing D-amino acids requires careful control to prevent epimerization, which is the conversion of one stereoisomer to another. nih.govmdpi.com Epimerization can occur during amino acid activation and coupling, particularly under basic conditions. nih.govmdpi.com The choice of coupling reagents and reaction conditions is critical to maintain the desired stereochemistry. mdpi.com

The presence of a D-amino acid can also significantly influence the peptide's conformation and biological activity. nih.govresearchgate.net For instance, in analogs of dynorphin (B1627789) A, replacing L-Phe with a constrained D-Phe analog unexpectedly led to higher affinity for opioid receptors. nih.gov This highlights that the stereochemistry at a single position can dramatically alter receptor interactions. nih.gov

Introduction of Unusual Amino Acid Residues

Beyond D-amino acids, other unusual residues can be incorporated to further modulate peptide properties.

Constrained Analogs: Introducing conformationally constrained amino acids can lock the peptide into a specific bioactive conformation. The synthesis of dynorphin A analogs with (R)- and (S)-2-aminotetralin-2-carboxylic acid (Atc) in place of phenylalanine demonstrated how restricting side-chain rotation can impact receptor affinity and selectivity. nih.gov Similarly, constrained N-amino peptides have been synthesized to stabilize β-sheet structures. nsf.gov

N-methylated Amino Acids: N-methylation of the peptide backbone is a strategy to enhance metabolic stability and membrane permeability. nih.govresearchgate.netformulationbio.com The synthesis of N-methylated analogs can be performed on solid support and has been applied to various peptides to improve their pharmacokinetic profiles. nih.govformulationbio.com These modifications can, however, influence the peptide's conformation and receptor binding. nih.gov

| Modification | Purpose | Synthetic Challenge | Reference |

| D-Amino Acid Incorporation | Increased proteolytic stability, altered conformation | Control of epimerization during synthesis | nih.govnih.govmdpi.com |

| Constrained Amino Acids | Enforce specific backbone conformation, enhance receptor selectivity | Synthesis of the custom amino acid building block | nih.govnsf.gov |

| N-methylation | Improved metabolic stability and bioavailability | Potential for altered conformation and receptor binding | nih.govresearchgate.netformulationbio.com |

Purification and Characterization Methodologies (excluding basic identification data)

Following the initial synthesis of a peptide like this compound, the crude product contains the target molecule alongside impurities such as by-products from side-chain reactions, truncated sequences, or isomers. rsc.org Therefore, rigorous purification is a critical downstream step.

Chromatographic Techniques in Peptide Purification

Chromatography is an indispensable tool for the purification and analysis of synthetic peptides. tandfonline.com The selection of a specific technique is guided by the physicochemical properties of the peptide, including its size, charge, and hydrophobicity. units.it For peptides analogous to this compound, which contains both hydrophobic residues (Phe, Val, D-Phe) and a basic residue (Arg), a combination of methods may be employed, though one technique typically dominates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard and the most ubiquitously used method for peptide purification due to its high resolving power and versatility. rsc.org Peptides are separated based on their hydrophobicity; they bind to a non-polar stationary phase (commonly C18-bonded silica) and are eluted by a gradient of increasing organic solvent, such as acetonitrile, mixed with water. nih.gov An ion-pairing agent, typically trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. novoprolabs.com The presence of the basic Arginine residue and the hydrophobic Phenylalanine and Valine residues makes this peptide an ideal candidate for RP-HPLC purification.

Ion-Exchange Chromatography (IEX) serves as a valuable alternative or complementary technique. IEX separates molecules based on their net charge. units.it Given the presence of the positively charged Arginine residue, cation-exchange chromatography could effectively isolate the target peptide from non-charged or negatively charged impurities.

Supercritical Fluid Chromatography (SFC) is an emerging green alternative to HPLC, utilizing supercritical carbon dioxide as the main mobile phase component. It has been successfully applied to the purification of crude peptides. tandfonline.com

Below is a table summarizing typical chromatographic conditions used for the purification of peptides with similar characteristics.

| Parameter | Typical Conditions for Analogous Peptides | Rationale / Reference |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Gold standard for peptide purification due to high resolution. rsc.org |

| Stationary Phase | C18 silica (B1680970) column (e.g., Vydac 218TP104) | Standard non-polar phase for hydrophobic interaction with peptides. nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak resolution. nih.govnovoprolabs.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent used to create an elution gradient based on hydrophobicity. nih.gov |

| Gradient | Linear gradient from low to high % of Mobile Phase B | Elutes peptides in order of increasing hydrophobicity. nih.gov |

| Flow Rate | Typically 1.0 - 1.5 mL/min for analytical scale | Standard flow for analytical columns. nih.gov |

| Detection | UV absorbance at 214 nm and/or 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic rings (Phe). nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Confirmation (e.g., Mass Spectrometry, NMR, CD)

Once a peptide is purified to a high degree (>95%), its structural identity must be unequivocally confirmed. nih.gov This is achieved using a combination of high-resolution analytical methods.

Mass Spectrometry (MS) is a cornerstone technique for the quality control of synthetic peptides, used primarily to confirm the molecular weight and assess purity. nih.gov Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. nih.gov ESI-MS can be directly coupled with HPLC (LC-MS) to provide mass information for each peak separated by the chromatograph. mpg.de High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the confirmation of the elemental composition. tandfonline.com For the peptide aldehyde Phe-Arg-Val-D-Phe-H, the expected monoisotopic mass would be a key identifier in the spectrum.

| Amino Acid Residue | Monoisotopic Mass (Da) |

| Phenylalanine (Phe) | 147.068414 |

| Arginine (Arg) | 156.101111 |

| Valine (Val) | 99.068414 |

| D-Phenylalaninal (D-Phe-H) | 134.0786 (Calculated from Phe residue minus OH plus H) |

| Total (Phe-Arg-Val-D-Phe-H) | 536.3165 (Calculated sum of residues minus 3x H₂O) |

Mass data sourced from Matrix Science matrixscience.com and calculated for the specified peptide aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. tandfonline.com While MS confirms mass, NMR confirms the covalent structure, stereochemistry, and conformational properties. A suite of 1D and 2D NMR experiments is typically required. tandfonline.com For a peptide containing D-Phe, NMR is crucial for confirming the stereochemistry and observing its effect on the local conformation, such as the induction of β-turns. nih.govmpg.de

| NMR Experiment | Information Provided for Peptide Structure | Reference |

| 1D ¹H | Provides a general fingerprint and checks for purity. | tandfonline.com |

| COSY | Identifies scalar-coupled protons, helping to assign protons within an amino acid residue. | tandfonline.com |

| TOCSY | Identifies all protons belonging to a single amino acid's spin system. | tandfonline.com |

| NOESY / ROESY | Detects through-space correlations between protons (<5 Å), providing distance restraints for 3D structure calculation and sequence confirmation. | nih.gov |

| HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). | tandfonline.com |

Circular Dichroism (CD) Spectroscopy is an analytical technique used to investigate the secondary structure of peptides. units.it By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm), CD provides insight into the peptide's conformational elements, such as α-helices, β-sheets, β-turns, and random coils. units.itnih.gov For short peptides, the spectra can be complex, but they are particularly useful for detecting ordered structures like β-turns, which are often induced by the presence of D-amino acids. mpg.de

| Secondary Structure | Characteristic CD Spectral Features (nm) | Reference |

| α-Helix | Positive peak ~192 nm; two negative peaks ~208 nm and ~222 nm. | units.it |

| β-Sheet | Positive peak ~195-197 nm; negative peak ~217-218 nm. | units.it |

| β-Turn | Various types exist with complex spectra; often show a minimum near 220 nm and a positive band near 200 nm. | units.itresearchgate.net |

| Random Coil | Strong negative peak below 200 nm; weak positive peak ~220 nm. | units.it |

Structure Activity Relationship Sar Studies of Phe Co Arg Val D Phe H and Its Derivatives

Systematic Amino Acid Substitutions and Their Impact on Biological Activity

The core principle of SAR is that specific residues within a peptide sequence contribute differently to its interaction with a biological target. Systematic substitution of each amino acid is a powerful method to probe these contributions.

Positional scanning and alanine (B10760859) scanning are experimental techniques used to determine the importance of individual amino acid side chains for a peptide's activity. wikipedia.orgcreative-biostructure.com Alanine scanning involves systematically replacing each amino acid residue with alanine, which has a small, chemically inert methyl side chain. wikipedia.orgmybiosource.com This substitution removes the specific functionality of the original side chain without significantly altering the peptide's backbone conformation. wikipedia.org A significant loss in activity upon substitution indicates that the original residue's side chain is critical for binding or function.

In the context of Phe-CO-Arg-Val-D-Phe-H, an alanine scan would elucidate the role of each residue. For instance, replacing the basic Arginine (Arg) residue, which likely binds to the S1 specificity pocket of proteases like thrombin, with alanine would be expected to dramatically decrease inhibitory activity. nih.gov Similarly, the contributions of the hydrophobic Phenylalanine (Phe) and Valine (Val) residues to interactions with other subsites (e.g., S3 and S2) can be quantified. nih.govcore.ac.uk Saturation mutagenesis, where a residue is replaced by all 19 other natural amino acids, can provide a more detailed profile of the structural and chemical requirements at a specific position. nih.gov

Table 1: Hypothetical Alanine Scan of a Thrombin Inhibitor Peptide

| Original Peptide Position | Amino Acid | Substitution | Expected Impact on Activity | Rationale |

|---|---|---|---|---|

| P3 | Phe | Ala | Moderate Decrease | Loss of hydrophobic/aromatic interaction in the S3 pocket. |

| P2 | Val | Ala | Moderate Decrease | Loss of hydrophobic interaction in the S2 pocket. |

| P1 | Arg | Ala | Drastic Decrease | Removal of the key basic side chain essential for binding in the S1 specificity pocket of thrombin. nih.gov |

This table is illustrative and based on general principles of protease inhibitor SAR.

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative charges) required for biological activity. researchgate.net For a class of inhibitors, a pharmacophore model can be generated from a set of active molecules. researchgate.net This model then serves as a 3D query to screen virtual libraries for new compounds or to guide the rational design of more potent derivatives. researchgate.net

For thrombin inhibitors based on the D-Phe-Pro-Arg motif, pharmacophore models have been developed that typically include features for a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. researchgate.net In this compound, the Arg side chain provides a key positive ionizable feature, while the Phe and D-Phe residues offer hydrophobic and aromatic features that interact with corresponding pockets in the enzyme's active site. Rational design would involve modifying the peptide to better match the ideal pharmacophore, for instance, by substituting an amino acid with an unnatural one that provides a better geometric or electronic fit. nih.govnih.gov

Positional Scanning and Alanine Scanning Mutagenesis

Role of N- and C-Terminal Modifications in Modulating Activity

The C-terminus of this compound is an aldehyde, which can act as a "warhead" by forming a covalent but reversible bond with the catalytic serine residue in the active site of serine proteases. Modifying this group, for instance, by amidation (to -CONH2), would change the mechanism of inhibition from covalent to non-covalent and could alter its potency and selectivity profile. mdpi.com C-terminal amidation often increases resistance to carboxypeptidases, thereby extending the peptide's half-life. mdpi.com

Table 2: Effect of Terminal Modifications on Peptide Inhibitors

| Modification Type | Location | Common Modification | Potential Effects |

|---|---|---|---|

| N-Terminal Capping | N-terminus of Phe | Acetylation (Ac-) | Increased stability against exopeptidases; may alter binding affinity. frontiersin.org |

| N-Terminal Capping | N-terminus of Phe | PEGylation | Increased solubility and in vivo half-life; may decrease potency. nih.gov |

| C-Terminal Modification | C-terminus of D-Phe-H | Amidation (-CONH2) | Increased stability against carboxypeptidases; converts inhibitor to non-covalent binder. mdpi.com |

Influence of D-Amino Acids on Receptor Selectivity and Potency

The incorporation of D-amino acids is a widely used strategy in peptide design to enhance proteolytic stability, as they are not recognized by most endogenous proteases. nih.govmdpi.comresearchgate.nettandfonline.com The presence of a D-amino acid, such as the D-Phe in this compound, can have profound effects on the peptide's conformation. This altered topography can lead to changes in binding affinity and selectivity for its target receptor or enzyme. acs.orgnih.gov

For example, in melanocortin receptor ligands, switching the chirality of the phenylalanine residue from L to D dramatically increases potency. acs.org In the case of thrombin inhibitors with a D-Phe-Pro-D-Arg sequence, the D-amino acids were found to be crucial for conferring resistance to proteolysis while maintaining a substrate-like binding orientation in the enzyme's active site. nih.govnih.govresearchgate.net The specific stereochemistry at each position is critical; a D-amino acid that is beneficial at one position may be detrimental at another, potentially disrupting key interactions or inducing an unfavorable conformation. nih.gov Studies have shown that substituting L-amino acids with their D-enantiomers can convert an agonist into an antagonist or a partial agonist, highlighting the subtle yet powerful influence of stereochemistry on biological activity. nih.gov

Conformational Constraints and Their Effects on SAR

Linear peptides are often highly flexible in solution, which can result in a high entropic penalty upon binding to their target, leading to lower affinity. nih.govmdpi.com Furthermore, this flexibility makes them more susceptible to proteolytic degradation. mdpi.com Imposing conformational constraints is a key strategy to pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, selectivity, and stability. nih.govbiosynth.com

Cyclization is a common and effective method for conformationally constraining a peptide. nih.govrsc.org This can be achieved through various strategies, including:

Head-to-tail cyclization: Forming a peptide bond between the N- and C-termini.

Side-chain to side-chain cyclization: Creating a covalent bridge between the side chains of two amino acids.

Backbone-to-side-chain cyclization: Linking the N- or C-terminus to an amino acid side chain.

For a linear peptide like this compound, cyclization could lock the key pharmacophoric groups—the Phe and Arg side chains—into a spatial arrangement that is optimal for binding. acs.org Research on cyclic thrombin receptor-derived peptides has shown that cyclization can fix the conformation of pharmacophoric groups, leading to enhanced activity. acs.org The size and nature of the cyclic ring are critical variables that must be optimized to achieve the desired balance of rigidity and residual flexibility for target recognition. mdpi.com

Table 3: Comparison of Linear and Cyclic Peptide Analogs

| Peptide Type | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Flexible backbone; exposed termini. | Simpler to synthesize. | High conformational flexibility (entropic cost); susceptible to proteases. mdpi.com |

| Cyclic | Conformationally restricted; no free termini (in head-to-tail). | Higher binding affinity and potency; increased stability; improved selectivity. biosynth.comrsc.org | More complex synthesis; rigidity may prevent optimal binding if not designed correctly. |

Table 4: Compound Names Mentioned

| Compound Abbreviation | Full Name |

|---|---|

| Phe | Phenylalanine |

| Arg | Arginine |

| Val | Valine |

| D-Phe | D-Phenylalanine |

| Ala | Alanine |

| Ac | Acetyl |

| PEG | Polyethylene glycol |

| This compound | Phenylalanyl-carbonyl-Arginyl-Valyl-D-Phenylalaninal |

| D-Phe-Pro-D-Arg | D-Phenylalanyl-Prolyl-D-Arginine |

Bioisosteric Replacements in Peptide Backbones

Bioisosteric replacement of the peptide backbone is a critical strategy in medicinal chemistry aimed at overcoming the inherent weaknesses of peptide-based therapeutic agents, such as poor metabolic stability and low oral bioavailability. drugdesign.orgnih.gov This approach involves substituting specific backbone moieties (e.g., the amide bond, Cα atom) with groups that possess similar steric and electronic properties, thereby creating a peptidomimetic with improved pharmacological characteristics. drugdesign.orgmdpi.com In the context of tetrapeptide protease inhibitors structurally related to this compound, several bioisosteric modifications have been explored to enhance potency, selectivity, and stability.

Key research findings in this area focus on amide bond surrogates and the introduction of conformationally constrained scaffolds. These modifications aim to retain the crucial hydrogen bonding interactions with the target enzyme while offering resistance to proteolytic degradation. nih.govresearchgate.net

Aza-Peptide Scaffolds

One significant modification is the replacement of a Cα-H group in the peptide backbone with a nitrogen atom, forming an aza-peptide. drugdesign.org This substitution has been successfully incorporated into the central part of classical tripeptide thrombin inhibitors like the D-Phe-Pro-Arg motif, which is structurally relevant to this compound. chem-soc.siresearchgate.net The introduction of an aza-amino acid, such as azaphenylalanine, eliminates a stereogenic center and restricts the conformational freedom of the inhibitor. researchgate.netnih.gov This restriction can lead to a more favorable binding conformation in the enzyme's active site. nih.gov Studies on thrombin inhibitors built on an azaphenylalanine scaffold have shown that these modifications can lead to potent and selective compounds. nih.govnih.gov

| Compound | Backbone Modification | Research Finding | Reference |

|---|---|---|---|

| D-Phe-Pro-Arg based inhibitor | Standard Peptide Backbone | Serves as a classical tripeptide template for thrombin inhibition. | chem-soc.si |

| Azaphenylalanine-based inhibitor | Replacement of a central α-CH with a Nitrogen atom. | Eliminates a stereogenic center and restricts conformational freedom, influencing binding favorably. Leads to potent inhibitors. | researchgate.netnih.gov |

| Azaphenylalanine derivative with Benzamidine at P1 | Aza-scaffold with systematic modifications at P1. | Identified potent thrombin inhibitors; binding mode confirmed by X-ray crystallography. | nih.gov |

Amide Bond Surrogates

The amide bond is a primary site of enzymatic cleavage, making its replacement a key goal in peptidomimetic design. nih.gov Surrogates such as trifluoroethylamines and 1,2,3-triazoles have been investigated.

Trifluoroethylamines : The replacement of a P2-P3 amide bond with a metabolically stable trifluoroethylamine group has proven effective in other protease inhibitors, such as those for cathepsin K. nih.govresearchgate.net The trifluoroethylamine moiety mimics the amide bond by acting as a hydrogen bond donor through its N-H proton, while the nitrogen's low basicity is comparable to that of an amide nitrogen. frontiersin.org This substitution can lead to a significant increase in potency; in studies on cathepsin K inhibitors, the resulting compounds were 10- to 20-fold more potent than their amide counterparts. nih.govresearchgate.net This principle is applicable to the design of derivatives of this compound.

| Compound Type | Backbone Moiety at P2-P3 | Inhibitory Potency (IC₅₀) | Fold Increase in Potency | Reference |

|---|---|---|---|---|

| Parent Dipeptide | Amide (-CO-NH-) | Baseline | - | nih.gov |

| Modified Dipeptide | Trifluoroethylamine (-CF₃-CH₂-NH-) | 5 pM | 10- to 20-fold | nih.govresearchgate.net |

1,2,3-Triazoles : The 1,4-disubstituted 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond. nih.govrsc.org It mimics the electronic properties, dipole moment, and hydrogen-bonding capabilities of the amide group while being resistant to hydrolysis by proteases. nih.govmdpi.com This modification has been used to stabilize linear peptides and has been successfully applied in the design of HIV-1 protease inhibitors, where the replacement of an amide bond with a triazole resulted in increased potency. nih.govchim.it This strategy offers a viable path for enhancing the metabolic stability of tetrapeptides like this compound. mdpi.com

Carbonyl to Sulphonyl Replacement : In a study on thrombin inhibitors, the bioisosteric replacement of a backbone carbonyl (CO) group with a sulphonyl (SO₂) functionality was evaluated. The results indicated that this substitution significantly reduced the positive cooperativity between hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov This highlights that while some bioisosteres may improve one property, they can negatively affect the complex thermodynamics of ligand-protein binding. nih.gov

P2 Position Scaffolds

For inhibitors containing a Proline residue at the P2 position, a common feature in thrombin inhibitors, bioisosteric replacements using constrained scaffolds have been developed. diva-portal.org In research on D-Phe-Pro-Arg mimetics, the P2 Proline has been replaced with cyclopentene- and cyclohexenedicarboxylic acid derivatives. researchgate.netresearchgate.net These cyclic scaffolds act as proline bioisosteres, constraining the peptide backbone into a conformation that is favorable for binding to the S2 pocket of the enzyme. diva-portal.orgresearchgate.net

Biological Activity and Mechanism of Action Research

Investigating Specific Biological Pathways and Receptors

Peptides containing the core motifs of Arg and a D-aromatic amino acid like D-Phe are well-established modulators of the melanocortin receptor family. researchgate.netacs.org The specific sequence and structure of the peptide determine its activity profile—whether it acts as an agonist or antagonist—and its selectivity across the different receptor subtypes.

MC1R: Primarily expressed in melanocytes, this receptor is a key regulator of skin pigmentation. mdpi.com Peptides that are agonists at MC1R, such as NDP-α-MSH, stimulate melanin (B1238610) production. mdpi.com Many tetrapeptides based on the His-DPhe-Arg-Trp sequence are potent agonists at MC1R. acs.org

MC3R and MC4R: These "neural" receptors are highly expressed in the brain, particularly in regions like the hypothalamus, and are central to regulating energy homeostasis, food intake, and sexual function. acs.orgguidetopharmacology.org Agonists at these receptors typically reduce food intake, while antagonists can increase it. mdpi.compatsnap.com The development of selective ligands for these receptors is a major goal in treating obesity and cachexia. acs.orgpalatin.com A single peptide can have mixed pharmacology; for instance, the well-studied peptide SHU-9119 is an agonist at MC1R and MC5R but a potent antagonist at MC3R and MC4R. wikipedia.orgmdpi.com

MC5R: This receptor is found in various peripheral tissues, including exocrine glands. mdpi.com Its precise functions are less understood than the other subtypes, but it is a target for pharmacological investigation.

The substitution of amino acids within a peptide backbone can drastically alter its selectivity profile. For example, extensive structure-activity relationship (SAR) studies on the tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ have shown that modifications at the D-Phe position can switch a compound from being a potent agonist at the mMC3R and mMC4R to having partial agonist or even antagonist activity at the mMC3R while retaining agonist activity at the mMC4R. acs.org This highlights the subtle structural determinants that govern a peptide's interaction with each receptor subtype.

Table 3: Compound Names Mentioned

| Compound Name/Abbreviation | Full or Representative Structure/Sequence |

|---|---|

| α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ |

| NDP-α-MSH (Afamelanotide) | [Nle⁴, D-Phe⁷]-α-MSH |

| PG-931 | Ac-Nle-cyclic[Asp-Pro-D-Phe-Arg-Trp-Lys]-Pro-Val-NH₂ |

| SHU-9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ |

Interactions with Opioid Receptors (MOR, DOR, KOR)

The interaction of peptides with opioid receptors is a significant area of research. Opioid peptides are categorized into three main families: enkephalins, endorphins, and dynorphins, each with varying affinities for the mu (μ), delta (δ), and kappa (κ) opioid receptors. frontiersin.orgnih.gov Enkephalins and endorphins typically show higher affinity for MOR and DOR, while dynorphins are more selective for KOR. frontiersin.org The N-terminal tyrosine residue is crucial for the high affinity of many opioid peptides to their receptors. mdpi.com

Structural modifications of opioid peptides can significantly alter their receptor binding profiles and functional activities. For instance, substituting the phenylalanine residue at position 4 in enkephalins can impact binding to both MOR and DOR. mdpi.com The development of peripherally restricted opioid agonists is a key research focus for pain management. frontiersin.org

Cyclic opioid peptides have also been extensively studied. For example, the dermorphin-derived tetrapeptide amide [Dmt1]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2) is a potent MOR agonist with high selectivity. nih.gov Its cyclized version, c[-d-Arg-Phe-Lys-Dmt-], demonstrates subnanomolar MOR binding affinity and acts as a potent MOR antagonist. nih.gov This highlights how cyclization can dramatically change a peptide's functional properties.

The binding affinity of various opioid peptides and their analogs to MOR, DOR, and KOR is often determined through in vitro competition binding assays using tissue homogenates, such as rat brain for MOR and DOR, and guinea-pig brain for KOR. acs.orgmdpi.com Functional activity is then assessed in assays like the guinea pig ileum (GPI) assay for MOR and the mouse vas deferens (MVD) assay for DOR. nih.govmdpi.com

Angiotensin-Converting Enzyme (ACE) and Other Protease Inhibition Studies

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. laskerfoundation.orgnih.gov Inhibition of ACE is a major therapeutic strategy for managing hypertension and heart failure. laskerfoundation.orgnih.gov

Early research into ACE inhibitors was significantly advanced by studying peptides from the venom of the Brazilian snake, Bothrops jararaca. oup.com These studies revealed that the carboxy-terminal amino-acid sequence Phe-Ala-Pro was optimal for binding to the ACE active site. laskerfoundation.org This knowledge guided the rational design of potent and specific ACE inhibitors like captopril (B1668294) and enalaprilat. laskerfoundation.orgnih.gov

ACE inhibitors are classified based on the chemical group that binds to the zinc ion in the enzyme's active site. These include sulfhydryl-containing inhibitors (e.g., captopril), carboxyl-containing inhibitors (e.g., enalaprilat, lisinopril), and phosphonate-containing inhibitors. nih.govoup.com The potency of these inhibitors is related to their dissociation constant (Ki) from the enzyme-inhibitor complex; a lower Ki value indicates a more potent inhibitor. oup.com

Beyond ACE, the inhibition of other proteases is also an active area of research. For example, furin, a proprotein convertase, is a target for inhibitors due to its role in the activation of various proteins. mdpi.com Peptidoyl-chloromethyl ketones (CMKs) were among the first generation of furin inhibitors. mdpi.com Similarly, HIV-1 protease is a critical target for anti-AIDS drug development, with research focusing on designing inhibitors that can overcome multidrug resistance. nih.gov

The specificity of protease inhibitors is crucial. For instance, some peptide sequences exhibit dual inhibition against both dipeptidyl peptidase IV (DPP-IV) and ACE. researchgate.net The inhibitory activity of these compounds is often characterized by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

Involvement in Metabolic Pathways (e.g., Phenylalanine hydroxylase, ACC)

Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is a critical enzyme in the metabolism of the essential amino acid phenylalanine (Phe). github.iowikipedia.org It catalyzes the conversion of Phe to tyrosine (Tyr), which is the rate-limiting step in the complete breakdown of Phe. wikipedia.orgnih.govaecom.com.es This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgaecom.com.esnih.gov

The regulation of PAH is tightly controlled to maintain appropriate levels of Phe in the bloodstream. github.io Deficiencies in PAH activity, often due to genetic mutations, lead to the metabolic disorder phenylketonuria (PKU), which is characterized by the accumulation of Phe to neurotoxic levels. aecom.com.eswiley.commedscape.com

The PAH enzyme is a tetramer, and its activity is regulated by its substrate (Phe) and cofactor (BH4). github.io Phe can bind to both the active site for hydroxylation and an allosteric site that activates the enzyme. github.iowiley.com

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a central role in fatty acid metabolism. columbia.eduwikipedia.org It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis. columbia.eduwikipedia.orgfrontiersin.org

There are two main isoforms of ACC in eukaryotes: ACC1 and ACC2. columbia.edutaylorandfrancis.com ACC1 is located in the cytoplasm and is primarily involved in fatty acid synthesis. frontiersin.orgtaylorandfrancis.com ACC2 is associated with the mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase I (CPT-I). columbia.edutaylorandfrancis.com

Given its crucial role in fatty acid metabolism, ACC is a therapeutic target for metabolic diseases such as obesity and diabetes, as well as for cancer therapy. columbia.edufrontiersin.org The enzyme's activity is regulated by multiple mechanisms, including phosphorylation and allosteric regulation. frontiersin.org

Immunomodulatory Research

Immunomodulatory research investigates substances that can alter the functioning of the immune system. Peptides and polysaccharides are two classes of compounds that have shown significant immunomodulatory potential. mdpi.comfrontiersin.org

Antimicrobial peptides (AMPs), for example, not only possess direct antimicrobial properties but can also modulate the immune response. frontiersin.org Alloferon is an immunomodulatory peptide that enhances both innate and adaptive immunity by stimulating Natural Killer (NK) cell cytotoxicity and interferon (IFN) synthesis. frontiersin.org Other peptides, such as those derived from chicken cathelicidin-2, have demonstrated the ability to neutralize lipopolysaccharide (LPS) and modulate the production of pro-inflammatory cytokines. plos.org

Polysaccharides derived from sources like Porphyra haitanensis have also been recognized for their immunomodulatory effects. mdpi.com These polysaccharides can enhance immune regulation by stimulating the activity of key immune cells and modulating signaling pathways like the TLR4/NF-κB pathway. mdpi.com

The immunomodulatory effects of various substances are often evaluated by their impact on immune cells and the production of cytokines. mdpi.comnih.gov Cytokines are signaling molecules that mediate communication between immune cells and regulate both innate and adaptive immunity. mdpi.com The interaction between potential immunomodulators and immune cells, such as enterocytes and lymphocytes, is a key initiating event in immunomodulation. nih.gov Research in this area also explores the effects of these substances on the balance of different T helper (Th) cell responses, such as Th1 and Th2, which are characterized by the secretion of specific cytokine profiles. mdpi.comnih.gov

Preclinical In Vitro Studies for Functional Characterization

Cell-Based Assays for Functional Modulation

Cell-based assays are fundamental tools in drug discovery and biomedical research for evaluating the functional effects of compounds on living cells. accelevirdx.com These assays provide direct insights into how cells respond to various stimuli, making them essential for understanding a compound's mechanism of action and assessing its therapeutic potential. accelevirdx.com

A wide array of cell-based assays is available to investigate different aspects of cellular function. conceptlifesciences.com These include:

Proliferation Assays: Measure the rate of cell growth and division. accelevirdx.com

Cytotoxicity Assays: Assess the ability of a compound to kill target cells. accelevirdx.com

Target and Pathway Engagement Assays: Determine if a compound interacts with its intended molecular target and modulates a specific signaling pathway. conceptlifesciences.com

Reporter Gene Assays: Genetically engineered cells are used to express a reporter protein (e.g., luciferase) upon the activation of a specific signaling pathway. mdpi.com This allows for the quantification of pathway activation.

Protein-Protein Interaction Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) and split-luciferase complementation assays can be used to study how a compound affects the interaction between two proteins within a cell. mdpi.com

For G protein-coupled receptors (GPCRs), which are a major class of drug targets, numerous cell-based assays have been developed to measure receptor activation and downstream signaling events. mdpi.com These assays can monitor changes in second messengers like cAMP and calcium, or the recruitment of proteins like β-arrestin. mdpi.com

In the context of immunomodulation, cell-based assays are used to evaluate the effects of compounds on immune cells. For example, co-culture assays involving cancer cells and immune cells (like T cells) can be used to screen for inhibitors of immune checkpoint proteins such as IDO1. oncotarget.com The activation of T cells and the secretion of cytokines can be measured as readouts of the compound's activity. oncotarget.com

Enzyme Assays for Biochemical Characterization

Enzyme assays are crucial for the biochemical characterization of enzymes and for screening potential inhibitors. nih.gov These assays measure the rate of an enzyme-catalyzed reaction, providing information about the enzyme's activity, substrate specificity, and kinetic parameters. jmb.or.kr

The design of an enzyme assay depends on the specific enzyme and the reaction it catalyzes. Often, synthetic chromogenic or fluorogenic substrates are used, which produce a colored or fluorescent product upon cleavage by the enzyme. nih.gov The rate of product formation can be monitored spectrophotometrically or fluorometrically.

For example, in the characterization of proteases, a variety of peptide substrates can be used to map the enzyme's active site and determine its preferences for amino acid residues at different positions (P1, P2, etc.) relative to the cleavage site. jmb.or.krhzdr.de The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximal velocity (Vmax), can be determined by measuring the reaction rate at different substrate concentrations. jmb.or.kr

Enzyme assays are also fundamental for evaluating the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. oup.commdpi.com

The conditions of the enzyme assay, such as pH and temperature, must be carefully controlled, as these factors can significantly affect enzyme activity. plos.org By varying these conditions, the optimal pH and temperature for the enzyme's activity can be determined. plos.orgmdpi.com

Preclinical In Vivo Studies for Mechanistic Insights and Target Engagement

Preclinical in vivo studies are fundamental to understanding the potential therapeutic effects and mechanisms of a compound before it can be considered for human trials. biorxiv.org These studies utilize living organisms, typically animal models, to observe the compound's physiological responses, confirm its interaction with the intended biological target, and assess its ability to reach the target site in the body. biorxiv.orgresearchgate.net

Animal models are indispensable tools for investigating the physiological effects of novel compounds in a complex, living system. escholarship.org For peptides like Phe-CO-Arg-Val-D-Phe-H, which are analogs of endogenous molecules, animal models of obesity, food intake, and pain are particularly relevant for elucidating their biological activity.

Food Intake and Obesity Models: Rodent models, including rats and mice, are extensively used to study the impact of new compounds on food intake and energy homeostasis. frontiersin.org The central melanocortin system, involving the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, is a critical pathway in regulating feeding behavior. acs.org Research on peptides containing the core sequence "His-Phe-Arg-Trp" has shown that modifications, such as the inversion of chirality from L-Phe to D-Phe, can dramatically increase potency at these receptors. acs.org Administration of melanocortin receptor antagonists into the brains of rodents has been shown to increase food intake, while agonists decrease it. acs.org

Studies on other peptides, such as a chickpea-derived peptide (Val-Phe-Val-Arg-Asn), have used high-fat diet-induced obese rat models to evaluate hypolipidemic effects. researchgate.net These models help in understanding how such peptides can suppress transcription factors involved in lipid biosynthesis and reduce lipid levels. researchgate.net Similarly, the peptide hemopressin was shown to dose-dependently decrease night-time food intake in both normal rats and obese ob/ob mice when administered centrally or systemically.

Pain Models: Various animal models are employed to study the analgesic potential of new compounds. These models can be broadly categorized into those for acute, inflammatory, and neuropathic pain. researchgate.netnih.gov Common models include those induced by peripheral nerve injuries, such as chronic constriction injury (CCI) or spared nerve injury (SNI), as well as models of inflammatory pain induced by injecting substances like carrageenan. researchgate.net The responses to stimuli (mechanical, thermal, chemical) are monitored to assess the compound's effect on pain-like behavior. nih.gov While no single model is perfect, chemical stimuli are often considered to most closely mimic acute clinical pain. nih.gov The effectiveness of a compound in these models provides preliminary evidence of its potential as an analgesic.

Table 1: Summary of Preclinical Studies on Physiological Responses of Related Peptides

Peptide/Analog Animal Model Physiological Response Investigated Key Findings Reference Melanocortin Ligands (e.g., SHU9119) Rodents Food Intake Central administration of antagonists increased food intake, while agonists decreased it. biorxiv.org Hemopressin Rats and Mice (including ob/ob obese mice) Food Intake Dose-dependently decreased night-time food intake via CB1 receptor antagonism. Val-Phe-Val-Arg-Asn High-fat diet-induced obese rats Lipid Metabolism / Obesity Suppressed transcription factors for lipid biosynthesis (SREBP-1c, SREBP-2), leading to reduced lipid levels.

Confirming that a drug interacts with its intended molecular target in a living organism, a concept known as target engagement, is a critical step in preclinical development. researchgate.netpelagobio.com A lack of target engagement is a significant cause of clinical trial failures. pelagobio.com Several methods are used to assess this ligand-receptor interaction in the tissues of preclinical models.

Biodistribution and Tumor Uptake Studies: For compounds targeting specific receptors that are overexpressed in certain tissues, like tumors, biodistribution studies are invaluable. These studies often use radiolabeled versions of the peptide to track its accumulation in various organs and tissues over time. For instance, preclinical evaluations of Technetium-99m-labeled somatostatin (B550006) receptor-binding peptides in tumor-bearing animals have demonstrated high uptake in tumors expressing the target receptor. snmjournals.org Similarly, studies with a gastrin-releasing peptide receptor (GRPR) antagonist in prostate cancer models showed significant tumor uptake. thno.org

Competitive Binding and Receptor Occupancy: To confirm the specificity of the interaction, co-injection studies can be performed. In these experiments, the labeled compound is administered along with an excess of an unlabeled compound that is known to bind to the same target. A significant reduction in the accumulation of the labeled compound in the target tissue confirms that the binding is specific. For example, in studies of a melanocortin receptor 1 (MC1R) targeted agent, co-injection with a ligand selective for a related receptor (MC5R), which is highly expressed in the kidneys, significantly reduced the agent's accumulation in the kidneys, thereby demonstrating off-target engagement in that organ and confirming the method's utility for assessing specificity. nih.gov This approach helps to differentiate between specific, receptor-mediated uptake and non-specific accumulation. nih.gov

These in vivo studies provide crucial data on how a compound is distributed in the body and whether it effectively engages its target under physiological conditions, which is essential for predicting its therapeutic potential. researchgate.net

Table 2: Examples of Target Engagement Assessment in Preclinical Models

Compound Class Preclinical Model Target Tissue/Receptor Assessment Method Key Finding Reference MC1R-Targeted Agent Mouse Melanoma Model MC1R in Tumor, MC5R in Kidney Biodistribution analysis and co-injection with a selective MC5R ligand. High tumor uptake via MC1R. Co-injection reduced kidney uptake, confirming off-target binding to MC5R. GRPR Antagonist (177Lu-JMV4168) Mouse Prostate Cancer Model (PC-3 xenografts) GRPR in Tumor and Pancreas Biodistribution studies over 24 hours. High and sustained uptake in GRPR-positive tumor tissue. Somatostatin Receptor-Binding Peptides (99mTc-P587) Rat Model with SSTR-positive tumors Somatostatin Receptors (SSTR) Dual-tracer biodistribution studies. High tumor uptake, indicating specific binding to SSTR. nih.gov

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary determinant of efficacy. mdpi.comthno.org The BBB is a highly selective barrier that protects the brain but also prevents more than 98% of small-molecule drugs from entering. mdpi.com Therefore, preclinical assessment of BBB penetration is a critical step.

In Vivo Transport Studies: Fragmentary studies have shown that certain cell-penetrating peptides (CPPs) can enhance the transport of cargoes across the BBB. nih.gov Quantitative data on the BBB permeability of different peptides can be obtained through in vivo methods. The multiple-time regression (MTR) analysis is one such technique used to determine the unidirectional influx rate of a compound into the brain. nih.gov Studies using this method have revealed that different CPPs have widely divergent BBB influx properties. nih.gov

Capillary Depletion and Brain Perfusion: To distinguish between compounds that are simply sequestered in the brain's capillaries and those that have truly entered the brain parenchyma, the capillary depletion method is used. nih.gov This technique separates the brain capillaries from the brain parenchyma, allowing for a more accurate measurement of brain tissue penetration. Studies have found that for some peptides, a high percentage (e.g., 80%) of the amount that crosses the BBB effectively reaches the brain tissue itself. nih.gov Another method is the in situ brain perfusion technique, which has been used to show that modifying a drug like dopamine (B1211576) into a phenylalanine prodrug can enhance its brain uptake via the large amino acid transporter system in the BBB. thno.org

These preclinical evaluations are essential for determining whether a centrally acting peptide can reach its target in sufficient concentrations to exert a therapeutic effect.

Table 3: Preclinical Assessment of Blood-Brain Barrier (BBB) Penetration

Compound/Class Preclinical Model Method of Assessment Key Finding Reference Cell-Penetrating Peptides (e.g., pVEC, Tat 47-57, SynB3) Mice Multiple Time Regression (MTR) analysis and Capillary Depletion Demonstrated high unidirectional influx rates into the brain, with ~80% of influxed peptide reaching the parenchyma. snmjournals.org Dopamine Prodrugs (Phenylalanine prodrug) Rats In situ brain perfusion The phenylalanine prodrug showed enhanced brain uptake compared to other prodrugs, utilizing the large amino acid transporter. PEGylated Phenylalanine Ammonia Lyase PKU Mouse Model Measurement of brain phenylalanine (Phe) levels Treatment reduced brain Phe levels, correlating directly with reduced plasma Phe concentrations, indicating CNS effect. escholarship.org

Table of Compound Names

| Abbreviation/Code | Full Name |

| This compound | Phenylalanyl-carbonyl-Arginyl-Valyl-D-Phenylalaninamide |

| SHU9119 | Ac-(Nle)4-Asp-His-D-Nal(2')-Arg-Trp-Lys-NH2 |

| Hemopressin | H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH |

| SREBP-1c | Sterol regulatory element-binding protein 1c |

| SREBP-2 | Sterol regulatory element-binding protein 2 |

| MC1R | Melanocortin 1 Receptor |

| MC3R | Melanocortin 3 Receptor |

| MC4R | Melanocortin 4 Receptor |

| MC5R | Melanocortin 5 Receptor |

| GRPR | Gastrin-Releasing Peptide Receptor |

| SSTR | Somatostatin Receptor |

| pVEC | Peptide vector |

| Tat 47-57 | YGRKKRRQRRR |

| SynB3 | RRLSYSRRRF |

| JMV4168 | DOTA-βAla-βAla-[H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2] |

| 99mTc-P587 | Technetium-99m labeled peptide P587 |

Peptidomimetic Design and Optimization Strategies

Strategies for Enhancing Proteolytic Stability

A primary obstacle for peptide-based molecules is their rapid degradation by proteases in the body. nih.govmdpi.com Several chemical modifications can be incorporated into the peptide backbone or side chains to increase resistance to enzymatic cleavage.

One of the most effective strategies for conferring proteolytic resistance is the substitution of naturally occurring L-amino acids with their D-enantiomers. mdpi.comacs.org Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids; they are generally unable to act on peptides containing D-amino acids. nih.govresearchgate.net The presence of a D-phenylalanine at the C-terminus of Phe-CO-Arg-Val-D-Phe-H is a deliberate design choice that inherently provides stability against carboxypeptidases.

Studies on various peptides have consistently shown that introducing D-amino acids significantly increases their half-life in serum without necessarily compromising biological activity. nih.govnih.gov In some cases, this modification can even enhance selective toxicity towards target cells, such as cancer cells. nih.govnih.gov For the parent scaffold, further substitutions could be explored, for example, by replacing L-Arg or L-Val with their D-counterparts to protect against endopeptidases like trypsin, which targets the peptide bond following arginine residues. The impact of such a substitution on stability is often dramatic, as shown in studies of other arginine-rich peptides where D-amino acid incorporation led to significantly improved protease resistance. biorxiv.org

Modifying the peptide backbone is another powerful approach to block protease recognition and cleavage. N-methylation, the addition of a methyl group to the amide nitrogen of the peptide bond, is a particularly valuable strategy. researchgate.net This modification offers several advantages:

Steric Hindrance: The methyl group can sterically block the approach of a protease's catalytic machinery.

Conformational Constraint: It restricts the conformational freedom around the peptide bond, which can lock the peptide into a less favorable conformation for enzyme binding. scielo.org.mx

Disruption of Hydrogen Bonding: N-methylation removes the amide proton (N-H), preventing the formation of hydrogen bonds that are often crucial for stabilizing the enzyme-substrate complex. nih.govmdpi.com

Systematic N-methyl scanning, where each residue in a peptide is individually replaced by its N-methylated version, can identify positions where the modification enhances stability without sacrificing affinity. nih.gov For this compound, N-methylation of the arginine or valine residue could significantly increase its half-life. nih.gov Studies have shown that inserting N-methyl residues at positions near a cleavage site can increase resistance to proteolysis by over 100-fold. nih.gov

Other backbone modifications include the incorporation of non-natural amino acids like β-amino acids, which extend the carbon skeleton and alter the peptide's folding patterns, making it a poor substrate for proteases. mdpi.combiorxiv.org

L-to-D Amino Acid Substitutions

Approaches to Modulate Receptor Selectivity and Potency

The biological activity of a peptide is dictated by its interaction with a specific receptor. Minor structural changes can have profound effects on binding affinity (potency) and the ability to distinguish between different receptor subtypes (selectivity). For this compound, the Arginine and Phenylalanine residues are likely key determinants for receptor interaction, a common motif in ligands for various receptors, including melanocortin and protease-activated receptors. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing these properties. nih.gov This involves systematically replacing amino acids with natural or unnatural variants to probe the structural requirements for binding. For instance, replacing the Phe residue with other aromatic amino acids (e.g., Tyrosine, Tryptophan) or non-aromatic hydrophobic residues (e.g., Cyclohexylalanine) could fine-tune the hydrophobic interactions within the receptor's binding pocket. nih.gov Similarly, modifying the arginine side chain or its position could alter electrostatic interactions and selectivity.

The following table illustrates hypothetical SAR data for analogs of an Arg-Phe containing peptide, demonstrating how modifications can influence potency (Ki) and selectivity across different receptor types.

| Compound ID | Sequence Modification | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

| Parent | ...Arg-Val-D-Phe ... | 50 | 500 | 10 |

| Analog 1 | ...Arg-Val-D-Tyr ... | 45 | 900 | 20 |

| Analog 2 | ...Arg-Ala-D-Phe ... | 800 | 600 | 0.75 |

| Analog 3 | ...(NMe)Arg-Val-D-Phe ... | 65 | 450 | 6.9 |

| Analog 4 | ...Arg-Val-D-Cha ... | 25 | 1000 | 40 |

This table contains illustrative data based on typical SAR studies of peptidomimetics and does not represent measured values for this compound analogs.

Design of Analogs with Altered Membrane Permeability

A significant challenge for many peptide-based drugs is their inability to cross cell membranes to reach intracellular targets. The presence of an arginine residue in this compound suggests it may have some intrinsic cell-penetrating capability. Arginine-rich peptides are well-known cell-penetrating peptides (CPPs) that can traverse biological membranes. nih.govmst.edu The mechanism often involves the interaction of arginine's positively charged guanidinium (B1211019) group with negatively charged components of the cell membrane, such as phosphate (B84403) and sulfate (B86663) groups, which can lead to membrane destabilization or the formation of transient pores. mdpi.comnih.govresearchgate.net

To enhance this property, several strategies can be employed:

Acylation: Attaching a long-chain fatty acid (acylation) to the peptide increases its lipophilicity, promoting insertion into the lipid bilayer. mdpi.com

D-Amino Acid Substitution: The use of D-amino acids, as seen in the parent compound, can also improve membrane permeability, not just stability. rsc.org

Application of Computational Design in Peptidomimetic Development

Modern drug design heavily relies on computational tools to predict and rationalize the effects of chemical modifications, saving significant time and resources. nih.gov For this compound, computational approaches can be invaluable.

Molecular Docking: This technique can predict the most likely binding pose of the peptide within the active site of its target receptor or enzyme. oup.com By visualizing these interactions, researchers can make rational decisions about which modifications are likely to improve binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic movements of the peptide and its target over time, providing insights into the stability of the peptide-receptor complex and the conformational changes that occur upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, allowing for the prediction of potency for newly designed analogs. mdpi.com

For example, a computational workflow could involve docking this compound into a model of a target protease. The simulation might reveal a key hydrogen bond or a suboptimal hydrophobic contact. Guided by this information, a medicinal chemist could design a new analog to optimize these interactions, which can then be synthesized and tested. bakerlab.org

Development of Peptidomimetics as Molecular Probes and Research Tools

Peptidomimetics like this compound are not only potential therapeutics but also valuable research tools for studying biological processes. nih.govcnr.it By conjugating the peptide to a reporter molecule, it can be converted into a molecular probe to visualize, track, or isolate its target.

Common modifications include:

Fluorescent Labeling: Attaching a fluorophore (e.g., FITC, Cy3, Cy5) allows the peptide's location to be tracked in cells or tissues using fluorescence microscopy or flow cytometry. beilstein-journals.orgtandfonline.comresearchgate.net This can confirm cell entry and identify the subcellular localization of the target.

Biotinylation: Conjugating the peptide with biotin (B1667282) creates a high-affinity tag for streptavidin. acs.org This allows for the detection of the peptide-target complex via streptavidin-linked enzymes (e.g., in Western blotting) or for the isolation and purification of the target protein from a complex mixture via affinity chromatography. frontiersin.orgmdpi.comnih.gov

These probes are instrumental in target validation and elucidating mechanisms of action. A biotinylated or fluorescently-labeled version of this compound could be synthesized to identify its binding partners and confirm its mechanism of action in a cellular context. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.